molecular formula C22H16FN5 B2694647 N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-45-1

N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2694647
CAS RN: 866345-45-1
M. Wt: 369.403
InChI Key: GHVCEYBOCXNETQ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a triazoloquinazoline derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In a study by Zhang et al., a series of novel triazolo [4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity. Among these compounds, compound 2e exhibited superior antibacterial activity, with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli . Notably, this activity was comparable to the first-line antibacterial agent ampicillin .

Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles play a crucial role in drug discovery. They are found in natural products, synthetic drugs, and functional materials. The compound’s triazolo [4,3-a]pyrazine backbone falls into this category. Understanding its structure–activity relationship (SAR) can guide further drug development .

Potential Anticancer Properties

While specific studies on the anticancer effects of this compound are scarce, triazoles have been explored in cancer research. Their ability to inhibit cell proliferation and induce apoptosis makes them promising candidates for cancer prevention and treatment .

Other Biological Activities

Although not extensively studied, triazoles often exhibit diverse biological activities. Researchers have investigated their potential as antifungal, antiviral, and anti-inflammatory agents. Further exploration of the compound’s effects on various cellular pathways may reveal additional applications .

Materials Science

Beyond pharmaceutical applications, triazoles find use in materials science. Their electronic properties, solubility, and stability make them valuable building blocks for functional materials, including sensors, catalysts, and polymers.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-21-18-8-4-5-9-19(18)28-22(25-21)20(26-27-28)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVCEYBOCXNETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine

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